molecular formula C19H26N4O2 B2751006 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797261-51-8

4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

カタログ番号: B2751006
CAS番号: 1797261-51-8
分子量: 342.443
InChIキー: YLTLWTWKBGXMCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as the "target compound") is a triazolone derivative characterized by:

  • A 1H-1,2,4-triazol-5(4H)-one core, a heterocyclic scaffold known for diverse bioactivity.
  • A cyclopropyl group at position 4, which may enhance metabolic stability and lipophilicity.
  • A piperidin-4-yl group substituted at position 3, with a 3-methoxybenzyl moiety attached to the piperidine nitrogen.
  • A methyl group at position 1, which influences steric and electronic properties.

特性

IUPAC Name

4-cyclopropyl-5-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-21-19(24)23(16-6-7-16)18(20-21)15-8-10-22(11-9-15)13-14-4-3-5-17(12-14)25-2/h3-5,12,15-16H,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTLWTWKBGXMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Related Compounds

Core Structural Similarities and Variations

The target compound shares the 1H-1,2,4-triazol-5(4H)-one core with several analogs. Key variations lie in substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of selected analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazolone Derivatives
Compound Name / Identifier Substituents Key Features Reported Applications Evidence ID
Target Compound - 4-Cyclopropyl
- 3-(1-(3-Methoxybenzyl)piperidin-4-yl)
- 1-Methyl
Enhanced lipophilicity from cyclopropyl and methoxybenzyl groups Unknown (structural analysis only) -
Gαq-RGS2 Loop Activator - 1-(5-Chloro-2-hydroxyphenyl)
- 3-(4-Trifluoromethylphenyl)
Electron-withdrawing groups (Cl, CF₃) enhance binding to Gαq proteins Bioactive molecule for signaling pathway modulation
Herbicide Intermediate - 1-(4-Chloro-2-fluorophenyl)
- 4-Difluoromethyl
- 3-Methyl
Fluorinated substituents improve agrochemical stability Intermediate for Carfentrazone-ethyl (herbicide)
Piperidine-Sulfonyl Analog - 4-Cyclopropyl
- 3-(1-(4-Ethylphenylsulfonyl)piperidin-4-yl)
- 1-Methyl
Sulfonyl group increases polarity No functional data reported
Posaconazole-Related Derivative - 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)
- 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)
Extended piperazine-benzyloxy chain enhances antifungal activity Antifungal drug analogs

Substituent Impact on Physicochemical Properties

  • Cyclopropyl Group : Present in the target compound and its sulfonyl analog (), cyclopropyl enhances metabolic stability by resisting oxidative degradation compared to linear alkyl groups .
  • Methoxybenzyl-Piperidine : The 3-methoxybenzyl group in the target compound introduces moderate lipophilicity (logP ~3–4 estimated), while piperidine contributes to basicity (pKa ~8–9). This contrasts with the 4-trifluoromethylphenyl group in the Gαq activator, which increases hydrophobicity and electron-withdrawing effects .
  • Fluorinated Substituents : The herbicide intermediate () utilizes Cl/F substituents to improve environmental persistence and target binding in weeds .

Structural Characterization Techniques

Several analogs in the evidence were characterized using:

  • X-ray crystallography (e.g., ), facilitated by software like SHELX and WinGX .
  • Synthesis protocols involving cyclopropanation and piperidine functionalization ().

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-cyclopropyl-3-(1-(3-methoxybenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • N-Alkylation : Introduction of the 3-methoxybenzyl group to a piperidine derivative using nucleophilic substitution (e.g., K₂CO₃ or Cs₂CO₃ as a base in DMF at 60–80°C) .
  • Acylation/Cyclization : Formation of the triazole ring via cycloaddition or condensation reactions, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .
    • Key Considerations : Monitor reaction progress via TLC (Rf values ~0.3–0.5 in ethyl acetate) and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxybenzyl aromatic protons at δ 6.7–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ ~428.22 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .

Q. What structural features of this compound influence its physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bonding : The triazole N–H and methoxybenzyl oxygen participate in H-bonding, affecting solubility and crystal packing .
  • Lipophilicity : Cyclopropyl and methoxybenzyl groups enhance logP (~3.2), impacting membrane permeability .
  • π-Stacking : Aromatic moieties (triazole, methoxybenzyl) enable interactions with biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the cyclopropyl group (e.g., replace with bicyclic analogs) or methoxybenzyl (e.g., halogenated derivatives) to assess potency shifts .
  • Assay Selection : Use target-specific assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) with IC₅₀ determinations .
  • Data Correlation : Apply QSAR models to link structural descriptors (e.g., Hammett σ values) with activity trends .

Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be validated experimentally?

  • Methodological Answer :

  • Hypotheses : Potential kinase inhibition (e.g., JAK2/STAT3 pathway) or modulation of neurotransmitter receptors (e.g., σ-1 receptors) due to structural analogs’ activities .
  • Validation Strategies :
  • In Vitro : Competitive binding assays (e.g., fluorescence polarization) with recombinant proteins .
  • In Silico : Molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
  • Gene Expression Profiling : RNA-seq to identify downstream pathway activation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .
  • Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-QTOF to identify labile groups (e.g., triazole ring) .
  • Excipient Screening : Co-formulate with cyclodextrins or liposomes to enhance aqueous solubility and reduce hydrolysis .
  • Temperature Studies : Accelerated stability testing (40°C/75% RH) to establish shelf-life guidelines .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Target Profiling : Use SwissTargetPrediction or SEA to identify secondary targets (e.g., cytochrome P450 enzymes) .
  • Toxicity Prediction : Apply ADMETlab 2.0 to estimate hepatotoxicity (e.g., bioactivation to reactive metabolites) .
  • MD Simulations : GROMACS-based simulations (100 ns) to assess binding stability and conformational changes in target proteins .

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